N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide is a sulfonamide derivative characterized by a benzamide core substituted with 2,5-dimethyl groups and a sulfamoyl-linked 4,6-dimethylpyrimidin-2-yl moiety. Its synthesis typically involves coupling reactions between sulfonamide intermediates and substituted benzoyl chlorides, as inferred from analogous procedures in and .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-6-14(2)19(11-13)20(26)24-17-7-9-18(10-8-17)29(27,28)25-21-22-15(3)12-16(4)23-21/h5-12H,1-4H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFHYCACWGFYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base.
Coupling with Benzamide: The final step involves coupling the sulfonamide derivative with 2,5-dimethylbenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial or anticancer agent due to its sulfonamide moiety.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide are compared below with key analogs from the literature:
Structural Analogs and Substitution Patterns
Key Observations
- Fluorination at the benzamide’s para position (4-fluoro analog) may enhance membrane permeability due to increased electronegativity .
- Antimicrobial Activity : While direct data for the target compound are lacking, structurally related sulfonamides (e.g., sulfamethoxazole) exhibit DHPS inhibition, suggesting a similar mechanism . The pyrimidine ring in the target compound may confer resistance to acetylation, a common inactivation pathway for sulfonamides .
- Thermal and Chemical Stability : Polymer 46 (), incorporating a related sulfamoyl-phenyl group, demonstrates exceptional thermal stability (ηinh = 0.55 dL/g), implying that the sulfamoyl linkage enhances rigidity .
Pharmacokinetic and Physicochemical Properties
- Solubility : The 2,5-dimethylbenzamide group likely reduces aqueous solubility compared to acSMZ’s acetamide, necessitating formulation adjustments for therapeutic use.
- pKa : Predicted pKa values (~7.16) for analogs (e.g., 4-fluoro derivative) suggest moderate ionization at physiological pH, favoring passive diffusion across bacterial membranes .
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22N4O4S
- Molecular Weight : 426.49 g/mol
- CAS Number : 328024-36-8
- Chemical Structure : The compound features a pyrimidine ring, a sulfamoyl group, and a benzamide structure, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antitumor Activity
Recent research has demonstrated that compounds with similar structures exhibit antitumor properties. For instance, derivatives tested against human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in inhibiting cell proliferation. The following table summarizes the IC50 values of related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | A549 | 6.75 ± 0.19 |
| Compound 2 | HCC827 | 5.13 ± 0.97 |
| Compound 3 | NCI-H358 | 0.85 ± 0.05 |
These results suggest that modifications to the benzamide structure can enhance antitumor efficacy.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of related compounds. For example, analogs have shown effectiveness in models of induced seizures, with some achieving ED50 values as low as 1.7 mg/kg when administered orally. This indicates that structural modifications can significantly impact the pharmacological profile.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit DNA-dependent enzymes.
- DNA Binding : Studies indicate that these compounds can bind to the minor groove of DNA, potentially interfering with replication and transcription processes.
- Metabolic Stability : The presence of specific functional groups may enhance metabolic stability and prolong the compound's action in vivo.
Study on Antitumor Activity
A study published in PMC evaluated various synthesized derivatives against cancer cell lines using both 2D and 3D culture methods. Results indicated that certain modifications led to increased cytotoxicity:
"Compounds demonstrated higher activity in 2D assays compared to 3D formats, suggesting the importance of microenvironmental factors in drug efficacy."
Study on Anticonvulsant Properties
Another study focused on the anticonvulsant effects of related benzamide compounds revealed that structural alterations could lead to significant differences in efficacy:
"Compound modifications aimed at reducing metabolic degradation resulted in prolonged plasma concentrations and enhanced anticonvulsant activity."
Q & A
Basic Synthesis and Purification
Q: What are the critical steps and challenges in synthesizing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide? A:
- Sulfamoylation : React the 4,6-dimethylpyrimidin-2-amine precursor with a sulfonyl chloride derivative under inert conditions (e.g., dry DMF, 0–5°C) to form the sulfamoyl intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Coupling : Use EDC/HOBt-mediated amide coupling to attach the sulfamoylphenyl group to 2,5-dimethylbenzamide. Optimize stoichiometry (1.2:1 molar ratio of sulfamoyl intermediate to benzamide) to minimize unreacted starting material .
- Purification : Employ flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) followed by recrystallization (ethanol/water) to isolate the product. Challenges include low yield due to steric hindrance from dimethyl substituents and hygroscopic intermediates .
Advanced Computational Reaction Optimization
Q: How can computational methods optimize the synthesis of this compound? A:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for sulfamoylation and amide coupling. Compare activation energies of competing pathways to prioritize synthetic routes .
- Machine Learning (ML) : Train ML models on existing reaction datasets (e.g., reaction temperature, solvent polarity, catalyst loading) to predict optimal conditions. For example, ML can suggest dimethylformamide (DMF) as superior to THF for sulfamoylation due to higher dielectric constant stabilizing charged intermediates .
- Feedback Loops : Integrate experimental results (e.g., NMR yields) into computational workflows to refine quantum chemical calculations, narrowing down ideal parameters like reaction time (e.g., 12–18 hours for amide coupling) .
Basic Spectroscopic Characterization
Q: Which spectroscopic techniques are essential for characterizing this compound? A:
Advanced Handling of Conflicting Spectroscopic Data
Q: How to resolve contradictions in NMR or mass spectrometry data? A:
- Dynamic NMR (DNMR) : Apply variable-temperature ¹H NMR to detect rotational barriers in the sulfamoyl group. For example, coalescence temperatures >100°C may indicate restricted rotation causing split peaks .
- High-Resolution MS (HRMS) : Use HRMS to distinguish between isobaric impurities (e.g., C₂₁H₂₂N₄O₃S vs. C₂₀H₂₄N₅O₂S) with mass accuracy <3 ppm .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals via correlation spectroscopy. For instance, HSQC can differentiate benzamide protons from pyrimidine ring protons .
Experimental Design for Reaction Optimization
Q: What factorial design approaches improve yield in multi-step syntheses? A:
- Full Factorial Design : Test variables like temperature (50–80°C), catalyst (0.5–2 mol%), and solvent (DMF, DMSO, acetonitrile) in a 2³ design. Analyze interactions (e.g., higher catalyst loadings reduce temperature sensitivity) .
| Factor | Levels | Response (Yield%) |
|---|---|---|
| Temperature | 50°C, 80°C | 62%, 78% |
| Catalyst | 0.5 mol%, 2 mol% | 65%, 75% |
- Response Surface Methodology (RSM) : Optimize non-linear relationships (e.g., solvent polarity vs. reaction time) to identify a "sweet spot" (e.g., 70°C, 1.5 mol% catalyst, DMF) .
Safety Protocols in Handling Reactive Intermediates
Q: What safety measures are critical during synthesis? A:
- Sulfonyl Chlorides : Use sealed reactors and fume hoods to prevent exposure to corrosive gases (e.g., HCl). Quench excess reagent with ice-cold NaHCO₃ .
- Solvent Disposal : Follow EPA guidelines for DMF waste (incineration preferred over landfill due to toxicity) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (ASTM D6978 standard) and safety goggles during recrystallization .
Solubility Challenges and Purification Strategies
Q: How to address poor solubility during purification? A:
- Co-solvent Systems : Use ethanol/water (70:30) for recrystallization; the hydrophobic benzamide group requires ethanol, while the sulfamoyl group benefits from aqueous polarity .
- Membrane Filtration : Apply nanofiltration (MWCO 500 Da) to remove low-MW impurities (e.g., unreacted pyrimidine amine) .
Substituent Effects on Reactivity
Q: How do the dimethyl groups on the pyrimidine ring influence reactivity? A:
- Steric Hindrance : The 4,6-dimethyl groups reduce nucleophilicity of the pyrimidine amine, necessitating higher temperatures (80–100°C) for sulfamoylation .
- Electronic Effects : Methyl substituents increase electron density on the pyrimidine ring, stabilizing the sulfamoyl intermediate via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
